ジアゾキシド-d3

概要

説明

Diazoxide-d3 is used as an internal standard for the quantification of diazoxide . Diazoxide is an activator of sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel K ir 6.2 . It also activates SUR2A/K ir 6.2 and SUR2B/K ir 6.2 channels in HEK293T cells . Diazoxide inhibits glucose-induced insulin release from isolated rat pancreatic β cells and induces relaxation of isolated rat aortic rings .

Molecular Structure Analysis

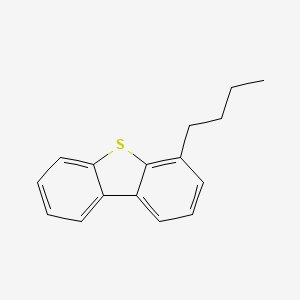

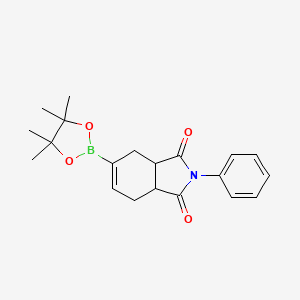

The molecular formula of Diazoxide-d3 is C8H4D3ClN2O2S . The average mass is 233.690 Da and the monoisotopic mass is 233.010498 Da .Chemical Reactions Analysis

Diazoxide is known to increase membrane permeability to potassium ions in vascular smooth muscle, thereby stabilizing the membrane action potential and preventing vascular smooth muscle contraction . This results in peripheral vasodilatation and decreases in peripheral vascular resistance .科学的研究の応用

ジアゾ試薬を含む多成分反応

ジアゾキシド-d3は、ジアゾ化合物の多成分反応において重要な役割を果たします . これらの反応は、3つ以上の化合物が高度に選択的に反応して、複雑な有機分子を形成する化学変換です . This compoundは、ジアゾ化合物として、熱的、触媒的、または光化学的活性化中に、窒素原子の保持と窒素の脱離の両方を含む、独特で驚くほど多様な反応モードを持っています .

神経保護

This compoundは、in vitroおよびex vivoでさまざまな神経毒性因子から神経を保護することが示されています . それは、NSC-34運動ニューロンをグルタミン酸作動性、酸化性、および炎症性損傷から効果的に保護します . このジアゾキシドの神経保護作用は、Nrf2の発現と核移行の活性化によって媒介されます .

抗酸化経路の活性化

This compoundは、神経変性を防ぐ新しい作用機序である抗酸化経路を活性化します . この抗酸化経路の活性化は、多発性硬化症などの病気にとって有益です .

ATP感受性カリウムチャネルの活性化

This compoundは、よく知られているATP感受性カリウムチャネル活性化剤です . これらのチャネルの活性化は、ミトコンドリアと細胞の保護における役割のために、神経変性疾患の治療のための有望な新しい治療法となっています

作用機序

Target of Action

Diazoxide-d3 primarily targets the ATP-sensitive potassium channels (KATP) on the membrane of pancreatic beta cells . These channels play a crucial role in regulating insulin secretion in response to changes in blood glucose levels .

Mode of Action

Diazoxide-d3 acts as a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels . By binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, diazoxide promotes a potassium efflux from beta cells . This results in the hyperpolarization of the cell membrane, leading to a decrease in calcium influx and subsequently reduced release of insulin .

Biochemical Pathways

The activation of KATP channels by diazoxide-d3 affects several biochemical pathways. It leads to the hyperpolarization of the beta cell membrane , which inhibits the release of insulin . This action directly impacts the glucose metabolism pathway by increasing glucose release by the liver . Additionally, diazoxide-d3 has been shown to activate antioxidative pathways, providing neuroprotective effects .

Pharmacokinetics

Diazoxide-d3 is generally taken orally . It is metabolized in the liver through oxidation and sulfate conjugation . The elimination half-life of diazoxide is between 21-45 hours, and it is excreted through the kidneys . The protein binding of diazoxide is approximately 90% .

Result of Action

The primary result of diazoxide-d3’s action is the inhibition of insulin release from the pancreas, leading to an increase in blood glucose levels . This makes it effective in treating conditions like hyperinsulinemic hypoglycemia . Additionally, diazoxide-d3 exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .

Action Environment

The action of diazoxide-d3 can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for diazoxide to exert its effects on KATP channels . Furthermore, the drug’s effectiveness can be affected by the patient’s metabolic state and the presence of other medications . It’s also important to note that diazoxide has been associated with serious adverse effects such as pulmonary hypertension and neutropenia .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Diazoxide-d3, like Diazoxide, is known to activate ATP-sensitive potassium channels . This interaction plays a crucial role in its biochemical reactions. The activation of these channels leads to the hyperpolarization of the cell membrane, a decrease in calcium influx, and subsequently reduced release of insulin .

Cellular Effects

Diazoxide-d3 has significant effects on various types of cells and cellular processes. It is known to inhibit glucose-induced insulin release from isolated rat pancreatic β cells . Furthermore, it induces relaxation of isolated rat aortic rings precontracted with potassium chloride . In the context of hyperinsulinism, Diazoxide-d3 helps manage hypoglycemia by inhibiting insulin secretion .

Molecular Mechanism

The molecular mechanism of Diazoxide-d3 involves its interaction with ATP-sensitive potassium channels. It is one of the most potent openers of these channels present on the insulin-producing beta cells of the pancreas . Opening these channels leads to hyperpolarization of the cell membrane, a decrease in calcium influx, and a subsequently reduced release of insulin .

Temporal Effects in Laboratory Settings

In laboratory settings, Diazoxide-d3 has been shown to have long-term effects on cellular function. For instance, it has been reported to limit infarct size after middle cerebral artery or unilateral carotid artery occlusion in rodents . It also preserves cerebrovascular function in newborn piglets .

Dosage Effects in Animal Models

The effects of Diazoxide-d3 vary with different dosages in animal models. For instance, it has been reported to reduce mean arterial pressure and cerebral blood flow in spontaneously hypertensive rats when administered intravenously as a 5 mg/kg bolus dose .

Metabolic Pathways

Diazoxide-d3, like Diazoxide, is involved in metabolic pathways that regulate insulin release. By activating ATP-sensitive potassium channels, it influences the metabolic flux within insulin-producing beta cells, leading to a decrease in insulin secretion .

Transport and Distribution

Diazoxide-d3 is transported and distributed within cells and tissues in a manner similar to Diazoxide. It is known to be transported to the insulin-producing beta cells of the pancreas where it exerts its effects .

Subcellular Localization

The subcellular localization of Diazoxide-d3 is likely to be similar to that of Diazoxide, given their similar structures and functions. Diazoxide is known to localize at the mitochondria where it interacts with ATP-sensitive potassium channels . Therefore, it can be inferred that Diazoxide-d3 may also localize at the mitochondria within cells.

特性

IUPAC Name |

7-chloro-3-(trideuteriomethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLBFKVLRPITMI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)